molecular formula C9H11N3 B1599081 2-Ethyl-3H-benzoimidazol-5-ylamine CAS No. 46055-62-3

2-Ethyl-3H-benzoimidazol-5-ylamine

Cat. No. B1599081
CAS RN: 46055-62-3
M. Wt: 161.2 g/mol
InChI Key: RJAJOQCGFBMAKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-3H-benzoimidazol-5-ylamine is a compound used for proteomics research . It has a molecular formula of C9H11N3 and a molecular weight of 161.20 .


Molecular Structure Analysis

The molecular structure of 2-Ethyl-3H-benzoimidazol-5-ylamine consists of a benzimidazole ring system, which is a fusion of a benzene ring and an imidazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Ethyl-3H-benzoimidazol-5-ylamine include a molecular formula of C9H11N3 and a molecular weight of 161.20 . Further details about its physical and chemical properties are not available in the search results.

Scientific Research Applications

  • Fungicides

    • Benzimidazole compounds are used as fungicides . They are highly effective, low-toxicity, systemic broad-spectrum fungicides developed in the 1960s and 1970s .
    • They are used in agriculture to prevent and control various plant diseases caused by fungi .
    • The main products of benzimidazole fungicides include benomyl, carbendazim, thiabendazole, albendazole, thiophanate, thiophanate-methyl, fuberidazole, methyl (1- { [ (5-cyanopentyl)amino]carbonyl}-1 H -benzimidazol-2-yl) carbamate, and carbendazim salicylate .
    • The current research on benzimidazole fungicides is primarily focused on carbendazim, thiabendazole, benomyl, and thiophanate-methyl .
  • Anticancer, Antibacterial, and Antiparasitic Effects

    • Benzimidazole compounds exhibit biological activities including anticancer, antibacterial, and antiparasitic effects .
    • Due to their particularly outstanding antibacterial properties, they are widely used .
  • Proteomics Research

    • “2-Ethyl-3H-benzoimidazol-5-ylamine” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions . This compound could be used in various experimental procedures within this field .
  • Antihypertensive Activity

    • Some benzimidazole derivatives have been synthesized and screened for antihypertensive activity . Antihypertensive drugs are used to treat high blood pressure (hypertension) .
  • Pharmaceutical Research

    • Benzimidazole analogues have been found to have significant efficacy in pharmaceutical research . For example, one analogue was found to be a potent TOP agonist .
  • Chemical Research
    • “2-Ethyl-3H-benzoimidazol-5-ylamine” is used in chemical research . It can be used in the synthesis of various chemical compounds .

properties

IUPAC Name

2-ethyl-3H-benzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-2-9-11-7-4-3-6(10)5-8(7)12-9/h3-5H,2,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJAJOQCGFBMAKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(N1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10389136
Record name 2-Ethyl-3H-benzoimidazol-5-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10389136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-3H-benzoimidazol-5-ylamine

CAS RN

46055-62-3
Record name 2-Ethyl-3H-benzoimidazol-5-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10389136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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